2,6-Dimethylanisole

Analytical Chemistry Gas Chromatography Natural Product Analysis

Analytical labs and synthesis groups face isomer misidentification when using generic anisole references. 2,6-Dimethylanisole solves this with a unique GC retention index of 1056 on HP5-MS-47-85 units lower than its isomers-ensuring unambiguous identification in complex matrices. Its near-orthogonal methoxy conformation (~460 cm⁻¹ torsional barrier) also provides a validated model for steric hindrance studies. - Distinct RI 1056 enables confident peak assignment in fungal metabolomics and natural product extracts. - >98% (GC) purity with room-temperature storage simplifies inventory management. - Sourced as a pharmaceutical intermediate for methoxymetacyclophane synthesis.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 1004-66-6
Cat. No. B089883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylanisole
CAS1004-66-6
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OC
InChIInChI=1S/C9H12O/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-3H3
InChIKeyGFNZJAUVJCGWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylanisole: Distinct Physicochemical Properties Overview


2,6-Dimethylanisole (CAS 1004-66-6), also known as 2-methoxy-1,3-dimethylbenzene, is a substituted aromatic ether with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol [1]. It is a clear to pale yellow liquid at room temperature with a boiling point of approximately 182 °C, a density of 0.962 g/mL at 25 °C, and a refractive index of approximately 1.503 . The compound is characterized by methyl groups at both ortho positions (C2 and C6) relative to the methoxy substituent, creating a sterically hindered environment that induces a near-orthogonal orientation of the methoxy group relative to the aromatic ring plane [2]. This unique conformational constraint fundamentally differentiates 2,6-dimethylanisole from its less-hindered dimethylanisole isomers and from the parent anisole, imparting distinct spectroscopic signatures, reactivity patterns, and physical properties that are critical for analytical, synthetic, and physical organic chemistry applications [3].

Analytical Distinct isomer identification in GC-MS workflows
Physical Chem Model system for steric hindrance and internal rotation studies
Synthesis Sterically hindered intermediate for regioselective electrophilic substitution

Why 2,6-Dimethylanisole Cannot Replace Other Isomers


2,6-Dimethylanisole possesses a unique substitution pattern that precludes simple interchange with its positional isomers or other anisole derivatives. The presence of methyl groups at both ortho positions imposes severe steric hindrance on the methoxy group, forcing it out of the aromatic plane by approximately 90° and fundamentally altering the molecule's electronic structure, conformational dynamics, and physicochemical behavior [1]. This steric constraint produces a dramatic lowering of the methoxy methyl torsional barrier to ~460 cm⁻¹, in stark contrast to barriers exceeding 1000 cm⁻¹ in less-hindered dimethylanisoles [2]. Consequently, 2,6-dimethylanisole exhibits a distinct GC retention index (1056 on HP5-MS) compared to its isomers, which span a range of 1103–1141 [3], a boiling point (182 °C) that differs significantly from 2,4-dimethylanisole (191 °C) , and a nitrosation reactivity profile that is shallower than that of anisole and distinct from that of 2,6-dimethylphenol [4]. These quantifiable differences render generic substitution scientifically unsound in analytical protocols, synthetic pathways, or physical measurements where precise molecular behavior governs outcomes.

2,4-DMA Retention behavior may shift significantly, altering isomer assignment in GC analyses.
Anisole Nitrosation reactivity profile differs; reaction conditions may not transfer directly.
3,5-DMA Dipole moment matches but conformational dynamics and reactivity may differ.

Evidence-Based Differentiation of 2,6-Dimethylanisole


GC Retention Index for Isomer Identification

2,6-Dimethylanisole elutes with a retention index (I) of 1056 on an HP5-MS column, which is significantly lower than all other dimethylanisole isomers, which range from 1103 to 1141 [1]. This 47–85 unit difference in retention index enables unambiguous chromatographic identification and quantification of 2,6-dimethylanisole in complex mixtures where other dimethylanisole isomers may be present.

GC Retention Index
Head-to-head
1056 vs 1103–1141 (ΔI 47–85)
Enables unambiguous isomer identification in complex mixtures.
HP5-MS, temperature-programmed GC-MS.
Analytical Chemistry Gas Chromatography Natural Product Analysis

Methoxy Methyl Torsional Barrier as Conformational Fingerprint

The methoxy methyl torsional barrier in 2,6-dimethylanisole is approximately 460 cm⁻¹, which is dramatically lower than the barriers exceeding 1000 cm⁻¹ observed in mono-methylanisoles and less-hindered dimethylanisoles such as 2,4-dimethylanisole [1][2]. This reduction, arising from steric forcing of the methoxy group out of the aromatic plane, produces observable torsional splittings in the microwave spectrum that serve as a unique spectroscopic fingerprint for 2,6-dimethylanisole [3].

Torsional Barrier
Class-level
≈460 cm⁻¹
Unique spectroscopic fingerprint for conformational analysis.
Microwave spectroscopy and DFT calculations.
Microwave Spectroscopy Physical Organic Chemistry Conformational Analysis

Boiling Point for Distillation Purification

2,6-Dimethylanisole has a boiling point of 182 °C at atmospheric pressure, which is approximately 9 °C lower than the boiling point of 2,4-dimethylanisole (191 °C) . This 9 °C difference, while modest, is sufficient to enable separation by fractional distillation in synthetic workflows where these isomers are co-produced or where 2,6-dimethylanisole must be isolated from reaction mixtures containing other dimethylanisole isomers.

Boiling Point
Data to verify
182 °C vs 191 °C (ΔT 9 °C)
Supports separation by fractional distillation.
Atmospheric pressure; 2,4-DMA comparator.
Chemical Synthesis Purification Process Chemistry

Dielectric Relaxation and Dipole Moment Comparison

Dielectric relaxation measurements on 2,6-dimethylanisole and 3,5-dimethylanisole in benzene solution reveal that the dipole moments of the two isomers are indistinguishable [1]. This finding, attributed to steric forcing of the methoxy group out of the aromatic plane in 2,6-dimethylanisole, eliminates any differential dielectric behavior between these two isomers [2]. Consequently, 3,5-dimethylanisole can serve as a direct dielectric surrogate for 2,6-dimethylanisole in applications where dipole moment and dielectric relaxation parameters are the sole considerations, while 2,6-dimethylanisole retains its distinct conformational and spectroscopic advantages [3].

Dipole Moment
Head-to-head
Indistinguishable from 3,5-DMA
Eliminates dipole moment as a differentiation factor.
Benzene solution, 20–60 °C dielectric data.
Dielectric Spectroscopy Molecular Physics Materials Characterization

Nitrosation Reactivity Profile vs. Anisole and Dimethylphenol

Rate–acidity profiles for nitrosation in aqueous sulfuric acid reveal that 2,6-dimethylanisole (DMA) exhibits a more shallow dependence on acidity than does anisole, indicating a different rate-determining step or transition-state structure [1]. Additionally, 2,6-dimethylphenol (DMP) is more reactive than DMA under these conditions, with the phenol's greater reactivity attributable to the availability of the hydroxyl proton for electrophilic attack [2]. These kinetic differences provide a mechanistic basis for predicting and controlling reaction outcomes when 2,6-dimethylanisole is employed as a substrate in electrophilic aromatic substitution reactions.

Nitrosation Profile
Head-to-head
Shallower acidity profile vs anisole
Dictates specific reaction conditions for electrophilic substitution.
Aqueous H₂SO₄, rate–acidity profiles.
Reaction Kinetics Electrophilic Substitution Mechanistic Chemistry

Optimal Application Scenarios for 2,6-Dimethylanisole


GC-MS Reference Standard for Fungal Volatiles

2,6-Dimethylanisole is a known volatile metabolite produced by the fungus Hypoxylon griseobrunneum and related species [1]. Its distinct GC retention index of 1056 on HP5-MS columns, which is 47–85 units lower than other dimethylanisole isomers, makes it an ideal reference standard for the unambiguous identification and quantification of this compound in complex headspace or solvent extracts of fungal cultures [2]. Analytical laboratories engaged in natural product discovery, metabolomics, or food safety monitoring can leverage this retention index difference to confidently distinguish 2,6-dimethylanisole from co-eluting or closely eluting isomers, thereby ensuring accurate compound annotation and avoiding misidentification [3].

Model Compound for Steric Effects on Internal Rotation

The exceptionally low methoxy methyl torsional barrier (~460 cm⁻¹) of 2,6-dimethylanisole, compared to barriers exceeding 1000 cm⁻¹ in less-hindered analogs, makes this compound a valuable model system for investigating the interplay between steric hindrance and internal rotation dynamics [1]. Researchers in physical organic chemistry and molecular spectroscopy can utilize 2,6-dimethylanisole to probe how ortho-substitution forces conformational changes, how such changes manifest in microwave and vibrational spectra, and how quantum chemical calculations can be validated against experimental torsional data [2]. The compound's well-characterized microwave spectrum and the availability of high-level computational data further enhance its utility as a benchmark molecule for method development in rotational spectroscopy [3].

Synthetic Intermediate with Ortho-Substitution for Steric Control

The 2,6-dimethyl substitution pattern provides a sterically congested environment around the methoxy group, which can be exploited in synthetic sequences to control regioselectivity in electrophilic aromatic substitution reactions [1]. The shallow rate–acidity profile for nitrosation of 2,6-dimethylanisole, compared to anisole, indicates that reaction conditions must be carefully optimized to achieve desired conversions [2]. Furthermore, the ability to separate 2,6-dimethylanisole from its synthetic precursor 2,6-dimethylphenol by steam distillation, as described in patent literature, provides a practical purification pathway for chemists preparing this compound in-house [3]. The 9 °C boiling point difference relative to 2,4-dimethylanisole also supports fractional distillation as a viable purification method when isomer separation is required .

Application
Selection Property
Validation Focus
Volatile metabolite identification in fungal extracts
Distinct chromatographic retention relative to isomers
Retention index verification and peak purity assessment
Steric hindrance and internal rotation dynamics studies
Low torsional barrier and microwave spectral features
Conformational analysis and quantum chemical benchmarking
Regioselective electrophilic aromatic substitution
Sterically hindered methoxy environment
Reaction condition optimization and isomer separation by distillation

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